(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate
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Overview
Description
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, an amino acid derivative, and a cyclopropyl group, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino acid derivative, and the attachment of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For example, the use of protecting groups and selective deprotection steps can be essential in the synthesis process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods can enhance the efficiency and scalability of the production process, ensuring consistent quality and supply for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives with distinct properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes .
Medicine
Its ability to interact with specific molecular targets can lead to the discovery of new therapeutic agents .
Industry
In industrial applications, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate
- (S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(ethyl)carbamate
Uniqueness
Compared to similar compounds, (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate stands out due to its tert-butyl group, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for studying specific chemical and biological processes .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)21-10-8-14(9-11-21)12-22(15-6-7-15)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJXRNCSSNZXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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